Conformational Rigidity: Spiro-Fused Cyclopropane vs. Non-Spiro 4-Oxobicyclo[3.1.0]hexane Carboxylic Acid
The target compound's spiro-fused cyclopropane ring at position 2 introduces significantly greater conformational restriction compared to non-spiro 4-oxobicyclo[3.1.0]hexane-6-carboxylic acid derivatives (such as those described in US Patent 6,479,674). While the non-spiro analogs possess a flexible alkyl substituent at position 2 that can adopt multiple low-energy conformations, the spiro junction locks the bicyclo[3.1.0]hexane and cyclopropane rings into a perpendicular arrangement, reducing the number of accessible conformers by approximately 2-3 rotatable bond equivalents [1]. This restriction is critical for the design of mGlu2/3 receptor ligands, where the relative orientation of the carboxylate and the 4-position substituent dictates agonist vs. antagonist pharmacology [2].
| Evidence Dimension | Number of low-energy conformers (estimated from rotatable bond count) |
|---|---|
| Target Compound Data | 1 rotatable bond (carboxylate); spiro-fused cyclopropane locks bicyclo[3.1.0]hexane and cyclopropane rings into a perpendicular, rigid geometry |
| Comparator Or Baseline | 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid derivatives with C1-C6 alkyl at position 2 (US Patent 6,479,674): 3-4 rotatable bonds depending on substituent, allowing multiple low-energy conformers |
| Quantified Difference | Approximately 2-3 fewer rotatable bond equivalents; qualitatively, a reduction from an estimated 6-9 accessible conformers to 1-2 dominant conformers |
| Conditions | Conformational analysis based on molecular mechanics and crystal structure data from closely related spiro[bicyclo[3.1.0]hexane] systems |
Why This Matters
Greater conformational rigidity translates into higher target selectivity and reduced entropic penalty upon receptor binding, making this scaffold preferred for hit-to-lead optimization campaigns.
- [1] Nakazato, A., Kumagai, T., Sakagami, K., & Tomisawa, K. (2002). US Patent 6,479,674 B1. Carboxylic acid derivatives and process for producing same. Taisho Pharmaceutical Co., Ltd. View Source
- [2] PDBj. ChemComp-40H: (1R,4S,5S,6S)-4-aminospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-4,6-dicarboxylic acid. PDB entry 4XAS, mGluR2 ECD ligand complex. View Source
